molecular formula C12H15ClN2O B1429565 2-Chloro-4-(4-methylpiperazino)benzaldehyde CAS No. 51420-30-5

2-Chloro-4-(4-methylpiperazino)benzaldehyde

Cat. No. B1429565
CAS RN: 51420-30-5
M. Wt: 238.71 g/mol
InChI Key: JHKAOEWIJKITLH-UHFFFAOYSA-N
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Description

“2-Chloro-4-(4-methylpiperazino)benzaldehyde” is a chemical compound with the empirical formula C12H16N2O . It has a molecular weight of 204.27 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(4-methylpiperazino)benzaldehyde” can be represented by the SMILES string CN1CCN(CC1)c2ccc(C=O)cc2 . This indicates that the compound contains a 4-methylpiperazino group attached to a benzaldehyde group .


Physical And Chemical Properties Analysis

“2-Chloro-4-(4-methylpiperazino)benzaldehyde” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Pyridobenzoxazepine and Pyridobenzothiazepine Derivatives

Research on pyridobenzoxazepine and pyridobenzothiazepine derivatives demonstrated their potential as central nervous system agents. Various derivatives were synthesized and evaluated for their affinities to D2, D1, 5-HT2, and cholinergic (M) receptors. Although a decrease in affinities was noted compared to dibenzazepine compounds, certain substituted analogues retained activity. Some molecules exhibited significant disinhibitory activity in behavioral tests, aligning with anxiolytic drugs' effects. One derivative, in particular, showed a neurochemical profile compatible with atypical antipsychotic activity (Liégeois et al., 1994).

Benzazole Derivatives for Antidepressant Activities

Novel benzazole derivatives were synthesized and evaluated for their antidepressant-like effects using tail suspension and modified forced swimming tests. Certain compounds notably decreased immobility time, suggesting significant antidepressant-like activities. Mechanistic studies suggested the involvement of the serotonergic system and contributions of 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors to the antidepressant effects (Tokgöz et al., 2018).

Genotoxicity Studies

A study on benzaldehyde's genotoxic effects on Drosophila melanogaster revealed increased incidence of mutated phenotypes and protein profile changes in treated larvae. The Wing Somatic Mutation and Recombination Test (SMART) was used to assess genotoxicity, indicating the compound's potential for inducing genetic mutations (Deepa Pv et al., 2012).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-chloro-4-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKAOEWIJKITLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732968
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methylpiperazino)benzaldehyde

CAS RN

51420-30-5
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(4-methylpiperazin-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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